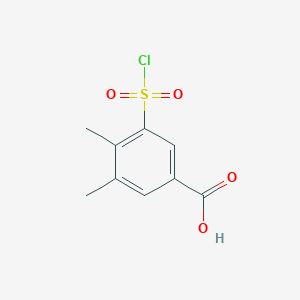

3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid

Description

Properties

IUPAC Name |

3-chlorosulfonyl-4,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c1-5-3-7(9(11)12)4-8(6(5)2)15(10,13)14/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSJQUSYMFGYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397043 | |

| Record name | 3-chlorosulfonyl-4,5-dimethyl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151104-64-2 | |

| Record name | 3-chlorosulfonyl-4,5-dimethyl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid CAS number

An In-Depth Technical Guide to 3-(Chlorosulfonyl)-4,5-dimethylbenzoic Acid

This guide provides a comprehensive technical overview of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights to empower your research and development endeavors.

Introduction: A Versatile Bifunctional Reagent

This compound, identified by the CAS Number 151104-64-2 , is an aromatic organic compound distinguished by its bifunctional nature.[1] It incorporates both a highly reactive chlorosulfonyl group and a carboxylic acid moiety on a dimethyl-substituted benzene ring. This unique arrangement makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and specialty chemicals. The strategic placement of the methyl groups influences the electronic properties and steric environment of the reactive sites, offering a nuanced tool for synthetic chemists.

Core Physicochemical & Structural Data

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 151104-64-2 | [1] |

| Molecular Formula | C₉H₉ClO₄S | [1][2] |

| Molecular Weight | 248.68 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)O | [2] |

| InChI Key | QQSJQUSYMFGYHR-UHFFFAOYSA-N | [2] |

Predicted physicochemical data, such as partition coefficient (XlogP), can be found in databases like PubChem to assist in experimental design.[2]

Synthesis Pathway: Chlorosulfonation of Dimethylbenzoic Acid

While specific industrial-scale synthesis routes for this compound are proprietary, the general and most logical laboratory-scale synthesis involves the electrophilic aromatic substitution of 3,4-dimethylbenzoic acid. This process, known as chlorosulfonation, utilizes a strong chlorosulfonating agent.

The parent molecule, 3,4-dimethylbenzoic acid, is a known pharmaceutical intermediate itself, valued for its role in creating analgesics and other active pharmaceutical ingredients (APIs).[3] The synthesis of the title compound builds upon this foundation.

Caption: General workflow for the synthesis of this compound.

The causality behind this choice of reaction is clear: chlorosulfonic acid is a powerful electrophile that readily reacts with activated aromatic rings. The two methyl groups on the benzene ring are electron-donating, activating the ring towards electrophilic substitution and directing the incoming chlorosulfonyl group. The reaction is typically performed at low temperatures to control its high reactivity and minimize side-product formation.

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems from the differential reactivity of its two functional groups. This allows for selective, stepwise modifications, a crucial strategy in multi-step organic synthesis.

The Chlorosulfonyl Group: A Gateway to Sulfonamides and Sulfonate Esters

The chlorosulfonyl (-SO₂Cl) group is a highly reactive moiety. The sulfur atom is strongly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application in drug development.

-

Reaction with Amines: Its most common application is the reaction with primary or secondary amines to form stable sulfonamide linkages (-SO₂NR₂). Sulfonamides are a critical pharmacophore found in numerous drug classes, including antibiotics, diuretics, and anti-inflammatory agents.

-

Reaction with Alcohols/Phenols: Reaction with alcohols or phenols yields sulfonate esters (-SO₂OR).

Caption: Reactivity of the chlorosulfonyl group with common nucleophiles.

The Carboxylic Acid Group: A Handle for Esterification and Amidation

The carboxylic acid (-COOH) group offers a second site for modification. It can undergo standard reactions such as:

-

Esterification: Reaction with an alcohol, typically under acidic conditions, to form an ester.

-

Amidation: Reaction with an amine, usually requiring an activating agent (e.g., DCC, EDC), to form an amide bond.

This dual reactivity allows chemists to first form a sulfonamide and then modify the carboxylic acid, or vice-versa, providing significant synthetic flexibility.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

To ensure trustworthiness and reproducibility, the following is a detailed, self-validating protocol for a typical nucleophilic substitution reaction.

Objective: To synthesize N-benzyl-3-(sulfamoyl)-4,5-dimethylbenzoic acid from this compound and benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Pyridine or Triethylamine (as a base, 2.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary Evaporator

-

Magnetic Stirrer and Stir Bar

-

Ice Bath

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous DCM.

-

Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution temperature reaches 0-5°C.

-

Base and Nucleophile Addition: Slowly add the base (e.g., pyridine), followed by the dropwise addition of benzylamine. The base is crucial to neutralize the HCl byproduct generated during the reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Aqueous Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 1M HCl to remove excess base, then with water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to yield the pure sulfonamide derivative.

Safety, Handling, and Storage

As a reactive chemical, proper handling of this compound is paramount for laboratory safety.

-

Hazards: This compound is corrosive and a water-reactive substance. Contact with moisture or water can release corrosive and toxic gases like hydrogen chloride.[4] It causes severe skin burns and eye damage.[5]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a chemical fume hood.[4] Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[6][7]

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust or fumes.[4][6] Ensure adequate ventilation.[7] Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and moisture.[4][6][7] For long-term storage, a temperature of 2-8°C is recommended.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

Conclusion

This compound (CAS: 151104-64-2) is more than just a chemical intermediate; it is a strategic tool for molecular design. Its bifunctional nature, characterized by the distinct and predictable reactivity of its chlorosulfonyl and carboxylic acid groups, provides chemists with a reliable platform for constructing complex molecular architectures. For professionals in drug discovery and materials science, mastering the application of this reagent opens up avenues for creating novel sulfonamide-based compounds and other tailored molecules with high potential for therapeutic or functional applications.

References

An In-Depth Technical Guide to 3-(Chlorosulfonyl)-4,5-dimethylbenzoic Acid: Structure, Properties, Synthesis, and Applications

Introduction

3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid is a polysubstituted aromatic compound featuring a unique combination of reactive functional groups. As a derivative of benzoic acid, it incorporates a highly reactive chlorosulfonyl moiety and a dimethylated benzene ring, making it a valuable and versatile intermediate in synthetic organic chemistry. Its structural architecture positions it as a key building block, particularly in the fields of medicinal chemistry and materials science. For researchers and drug development professionals, understanding the specific properties, reactivity, and handling of this compound is crucial for leveraging its synthetic potential in the creation of novel molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview, synthesizing core chemical data with practical, field-proven insights into its synthesis and application.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular identity and physical characteristics of a compound is the foundation of its effective application in research and development.

Molecular Identity

The fundamental identifiers for this compound are summarized below, providing a clear reference for procurement, registration, and literature searches.

| Identifier | Value | Source |

| CAS Number | 151104-64-2 | [1] |

| Molecular Formula | C₉H₉ClO₄S | [1][2] |

| Molecular Weight | 248.68 g/mol | [1][3] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)O | [2] |

| InChI | InChI=1S/C9H9ClO4S/c1-5-3-7(9(11)12)4-8(6(5)2)15(10,13)14/h3-4H,1-2H3,(H,11,12) | [2] |

| InChIKey | QQSJQUSYMFGYHR-UHFFFAOYSA-N | [2] |

Structural Analysis

The molecular architecture of this compound dictates its chemical behavior. The molecule is built upon a benzene ring with substituents at the 1, 3, 4, and 5 positions.

Caption: 2D structure of this compound.

The key functional groups are:

-

Carboxylic Acid (-COOH): Located at position 1, this group imparts acidic properties to the molecule and provides a reactive site for esterification or salt formation.[3]

-

Chlorosulfonyl (-SO₂Cl): Positioned at C3, this is the most reactive site for nucleophilic attack. The strong electron-withdrawing nature of the sulfonyl group, combined with the electronegativity of chlorine, makes the sulfur atom highly electrophilic. This group is the primary handle for derivatization into sulfonamides and sulfonate esters.[3]

-

Dimethyl Groups (-CH₃): The methyl groups at C4 and C5 are electron-donating, which influences the reactivity of the aromatic ring. They also add steric bulk and increase the lipophilicity of the molecule, which can be a critical factor in modulating the pharmacokinetic properties of its derivatives in drug development.

Physicochemical Data

While comprehensive, experimentally verified physicochemical data for this specific compound is not widely published, properties can be predicted or inferred from structurally related molecules.

| Property | Value / Observation | Rationale / Comparative Data |

| Physical State | Expected to be a crystalline solid. | Benzoic acid and its derivatives, such as 3,4-dimethylbenzoic acid (m.p. 163-165°C), are typically solids at room temperature.[4] |

| Melting Point | Not reported. | For comparison, 3-(chlorosulfonyl)benzoic acid has a melting point of 128-130 °C.[5] The addition of methyl groups may alter crystal packing and influence this value. |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, ethers) and reacts with protic solvents like alcohols and water. | The presence of both a polar carboxylic acid and a reactive sulfonyl chloride group dictates this solubility profile. |

| Chemical Stability | The product is expected to be chemically stable under standard ambient conditions (room temperature) when kept dry. However, it is highly sensitive to moisture due to the reactive chlorosulfonyl group. | The S-Cl bond is readily hydrolyzed by water, which would convert the chlorosulfonyl group to a sulfonic acid. |

Synthesis and Purification

The synthesis of this compound is typically achieved through the chlorosulfonation of its corresponding benzoic acid precursor. This method is a cornerstone of electrophilic aromatic substitution reactions.

Synthetic Strategy

The most direct and industrially scalable approach is the reaction of 4,5-dimethylbenzoic acid with an excess of chlorosulfonic acid (ClSO₃H). The causality behind this choice is twofold:

-

Reagent Efficacy: Chlorosulfonic acid serves as both the reactant and the solvent, providing a high concentration of the electrophilic species (SO₂Cl⁺) required for the substitution reaction.[3]

-

Reaction Control: The reaction is highly exothermic. Performing the addition at low temperatures (0–5°C) is critical to minimize the formation of undesired side products, such as sulfones or polysubstituted derivatives.[3]

The workflow involves a controlled reaction followed by a careful quenching step, where the reaction mixture is poured into ice-water. This precipitates the water-insoluble product while decomposing the excess chlorosulfonic acid.

Detailed Experimental Protocol

This protocol is a representative method based on established procedures for analogous compounds and should be adapted and optimized under appropriate laboratory safety protocols.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4,5-dimethylbenzoic acid (1.0 eq).

-

Cooling: Place the flask in an ice-salt bath and cool the contents to 0°C.

-

Reagent Addition: Slowly add chlorosulfonic acid (3.0–5.0 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0–5°C for an additional 4–6 hours until the reaction is complete (monitored by TLC or HPLC).

-

Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. A solid precipitate will form.

-

Isolation: Collect the crude product by vacuum filtration, washing the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Purification: Dry the crude solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ether or an aqueous ethanol mixture, to yield the pure this compound.[3]

Synthetic Workflow Visualization

Caption: Workflow for the synthesis of the target compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound is primarily derived from the high reactivity of its chlorosulfonyl group.

Core Reactivity

The electrophilic sulfur atom of the -SO₂Cl group is susceptible to nucleophilic attack by a wide range of nucleophiles (Nu-H), including amines, alcohols, and thiols. This reaction proceeds via a nucleophilic substitution mechanism, displacing the chloride ion and forming a stable sulfur-nucleophile bond.

Caption: General reaction scheme for the chlorosulfonyl group.

This reactivity allows for the straightforward synthesis of:

-

Sulfonamides: By reacting with primary or secondary amines.

-

Sulfonate Esters: By reacting with alcohols.

-

Thiosulfonates: By reacting with thiols.[3]

Role as a Pharmaceutical Intermediate

The ability to easily form sulfonamides makes this compound a highly attractive intermediate for drug discovery. The sulfonamide functional group is a well-established pharmacophore found in a multitude of approved drugs with diverse therapeutic actions, including:

-

Antibacterial agents

-

Anti-inflammatory drugs

-

Diuretics [6]

Furthermore, the 3,4-dimethylbenzoic acid scaffold itself is utilized in the synthesis pathways for analgesics and other complex APIs.[4] The combination of these structural features in a single, reactive molecule provides a powerful platform for generating libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.

Safety, Handling, and Storage

Given its reactive nature, strict adherence to safety protocols is mandatory when handling this compound. The safety profile is inferred from analogous hazardous compounds.

Hazard Identification

This chemical is considered hazardous and corrosive.[7][8]

| Hazard Class | GHS Statement | Precautionary Codes (Examples) |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[9] | P260, P280, P302+P352, P303+P361+P353 |

| Serious Eye Damage | Causes serious eye damage/irritation.[7] | P305+P351+P338 |

| Respiratory Irritation | May cause respiratory irritation.[7][10] | P261, P304+P340 |

Recommended Handling Procedures

-

Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles along with a face shield.[7]

-

Dispensing: Avoid creating dust when weighing or transferring the solid. Use appropriate tools and techniques for handling solids.

-

Exposure Response:

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[7][9] Seek immediate medical attention.

-

Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[7][9] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[7][9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[9] Seek immediate medical attention.

-

Storage and Stability

-

Conditions: Store in a dry, cool, and well-ventilated place.[7] The container must be kept tightly closed to prevent contact with moisture, which will degrade the material.

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and water/moisture.[7][9]

-

Segregation: Store in a designated corrosives area, away from incompatible materials.

Conclusion

This compound is a potent chemical intermediate whose value lies in the strategic placement of its reactive functional groups. The interplay between the reactive chlorosulfonyl handle, the acidic carboxyl group, and the lipophilic dimethylated ring makes it an ideal scaffold for building molecular complexity. For researchers in pharmaceutical and chemical sciences, this compound offers a reliable and versatile starting point for the synthesis of diverse compound libraries, enabling the exploration of new chemical space in the quest for next-generation therapeutics and materials. Proper understanding of its synthesis, reactivity, and stringent safety requirements is paramount to unlocking its full potential.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C9H9ClO4S) [pubchemlite.lcsb.uni.lu]

- 3. 3-(Chlorosulfonyl)-4-ethylbenzoic acid (500596-03-2) for sale [vulcanchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-(Chlorosulfonyl)benzoic acid 95 4025-64-3 [sigmaaldrich.com]

- 6. 3-(Chlorosulfonyl)-4-methoxybenzoic acid [myskinrecipes.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. 3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid | C9H9FO4S | CID 122236113 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document delves into the primary synthetic pathway, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for process optimization and safety. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently synthesize this important building block.

Introduction: The Significance of this compound

This compound (CAS 151104-64-2) is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis.[1] Its structure incorporates a carboxylic acid and a reactive sulfonyl chloride group, making it a versatile scaffold for the synthesis of a wide array of derivatives, particularly sulfonamides. The dimethyl substitution pattern on the benzene ring provides specific steric and electronic properties that can be exploited to fine-tune the pharmacological profile of target molecules.

The primary utility of this compound lies in its role as a precursor to novel therapeutic agents. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages, a functional group present in numerous established drugs, including diuretics, antibacterials, and hypoglycemic agents. The carboxylic acid group offers a handle for further functionalization, such as esterification or amidation, allowing for the creation of diverse chemical libraries for drug discovery.

The Primary Synthetic Pathway: Electrophilic Aromatic Substitution

The most direct and industrially viable route to this compound is the electrophilic aromatic substitution (EAS) reaction of 3,4-dimethylbenzoic acid with chlorosulfonic acid. This reaction is a classic example of sulfonation followed by chlorination of the resulting sulfonic acid in a one-pot process.

Mechanistic Insights

The reaction proceeds through the following key steps:

-

Generation of the Electrophile: Chlorosulfonic acid (ClSO₃H) is a highly reactive reagent that can act as both a sulfonating and chlorinating agent. In the presence of a strong acid (itself), it can generate the highly electrophilic sulfur trioxide (SO₃) or a related electrophilic species.

-

Electrophilic Attack: The electron-rich aromatic ring of 3,4-dimethylbenzoic acid acts as a nucleophile, attacking the electrophilic sulfur species. The two methyl groups are ortho, para-directing and activating, while the carboxylic acid group is meta-directing and deactivating. The directing effects of the activating methyl groups are dominant, leading to substitution at positions ortho or para to them.

-

Regioselectivity: The substitution pattern is dictated by the directing effects of the substituents on the benzene ring. The two methyl groups at positions 3 and 4 strongly activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. The carboxylic acid at position 1 is a deactivating group and directs to the meta position. In this case, the powerful activating effect of the methyl groups governs the regioselectivity. The position C-5 is sterically hindered by the adjacent methyl group at C-4 and the carboxylic acid at C-1. Therefore, the electrophile preferentially attacks the C-3 position, which is ortho to the C-4 methyl group and meta to the carboxylic acid.

-

Formation of the Sulfonyl Chloride: The initially formed sulfonic acid is subsequently converted to the sulfonyl chloride by reaction with excess chlorosulfonic acid.

Potential Side Reactions

Several side reactions can occur during the chlorosulfonation of 3,4-dimethylbenzoic acid, impacting the yield and purity of the desired product:

-

Sulfone Formation: At elevated temperatures, the newly formed sulfonyl chloride can react with another molecule of 3,4-dimethylbenzoic acid to form a diaryl sulfone byproduct. Careful temperature control is crucial to minimize this side reaction.

-

Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, reverting to the sulfonic acid. This is particularly problematic during the work-up procedure. Quenching the reaction mixture in ice-cold water and minimizing the time the product is in contact with aqueous media can mitigate this issue.

-

Polysulfonation: Under harsh reaction conditions (high temperature, long reaction time), the introduction of a second sulfonyl chloride group is possible, though less likely given the deactivating effect of the first sulfonyl chloride and the carboxylic acid group.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for the chlorosulfonation of aromatic compounds. Optimization may be required for specific laboratory conditions and scales.

Materials and Equipment

| Material/Equipment | Specifications |

| 3,4-Dimethylbenzoic acid | >98% purity |

| Chlorosulfonic acid | >99% purity |

| Crushed ice | --- |

| Deionized water | --- |

| Dichloromethane (DCM) | Anhydrous |

| Sodium sulfate (Na₂SO₄) | Anhydrous |

| Three-necked round-bottom flask | Appropriate size for the reaction scale |

| Magnetic stirrer and stir bar | --- |

| Dropping funnel | --- |

| Thermometer | --- |

| Gas outlet connected to a scrubber | To neutralize evolved HCl gas |

| Ice-water bath | --- |

| Buchner funnel and vacuum flask | --- |

| Rotary evaporator | --- |

Step-by-Step Procedure

Caution: This reaction should be performed in a well-ventilated fume hood due to the corrosive nature of chlorosulfonic acid and the evolution of hydrogen chloride gas. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

-

Reaction Setup: Equip a dry three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. The third neck should be fitted with a gas outlet connected to a scrubber containing a dilute sodium hydroxide solution to neutralize the evolved HCl gas.

-

Charging the Reagent: Carefully charge the flask with chlorosulfonic acid (3-5 molar equivalents relative to 3,4-dimethylbenzoic acid).

-

Cooling: Cool the chlorosulfonic acid to 0-5 °C using an ice-water bath.

-

Addition of Starting Material: Slowly add 3,4-dimethylbenzoic acid (1 molar equivalent) portion-wise to the stirred, cold chlorosulfonic acid. Maintain the internal temperature of the reaction mixture below 10 °C during the addition. The addition should be controlled to manage the exothermic nature of the reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with continuous stirring. A white precipitate of this compound should form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual acid.

-

Drying: Dry the product under vacuum to a constant weight.

Purification

The crude product can be purified by recrystallization. A suitable solvent system can be a mixture of a chlorinated solvent like dichloromethane and a non-polar solvent like hexane.

-

Dissolve the crude product in a minimal amount of hot dichloromethane.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Data Presentation and Characterization

| Parameter | Expected Value |

| Molecular Formula | C₉H₉ClO₄S[1] |

| Molecular Weight | 248.68 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Purity (by HPLC) | >95% after recrystallization |

| Yield | 60-80% (typical) |

Characterization Techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and the position of the substituents on the aromatic ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon skeleton of the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the carboxylic acid (C=O and O-H stretch), the sulfonyl chloride (S=O stretch), and the aromatic C-H bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Logical and Experimental Workflows

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis and purification of this compound.

Reaction Mechanism Diagram

Caption: Simplified mechanism of the electrophilic aromatic substitution for the synthesis of this compound.

Conclusion

The synthesis of this compound via direct chlorosulfonation of 3,4-dimethylbenzoic acid is a robust and efficient method for producing this valuable synthetic intermediate. By understanding the underlying reaction mechanism, potential side reactions, and adhering to a well-defined experimental protocol, researchers can consistently obtain high yields of the desired product with excellent purity. This guide provides the foundational knowledge and practical steps necessary for the successful synthesis of this compound, thereby facilitating its application in the discovery and development of new pharmaceutical agents.

References

3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for this compound (CAS RN: 151104-64-2)[1][2]. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure the well-being of laboratory personnel and the integrity of research outcomes. As a reactive chlorosulfonyl compound, stringent adherence to these protocols is imperative to mitigate risks of chemical burns, allergic reactions, and environmental contamination.

Chemical and Physical Properties

A thorough understanding of the chemical's properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C9H9ClO4S | [1][2][3] |

| Molecular Weight | 248.68 g/mol | [1][2] |

| Appearance | Solid | [4] |

| Purity | ≥95% | [5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications, which inform the necessary safety precautions.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 1A/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1/2A | H318/H319: Causes serious eye damage / Causes serious eye irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Note: Classifications can vary slightly between suppliers. The most stringent classifications have been presented.

Signal Word: Danger[6]

Core Handling Protocols

Adherence to the following protocols is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous solids is to minimize dust generation and ensure adequate ventilation.

-

Fume Hood: All handling of this compound that may generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[6] Facilities should be equipped with an eyewash fountain and safety shower.[6]

Personal Protective Equipment (PPE): A Necessary Barrier

The appropriate PPE provides a crucial barrier between the researcher and the hazardous chemical.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and dust.[1]

-

Skin Protection:

-

Respiratory Protection: If dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator should be used.[1][8][9]

Experimental Workflow: Weighing and Transferring Solid this compound

Caption: Workflow for weighing and transferring the solid.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]

Logical Relationship: Emergency Response to Exposure

Caption: Logical flow for responding to an exposure event.

Accidental Release Measures

-

Small Spills:

-

Evacuate unnecessary personnel.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a suitable, labeled container for disposal.[1][6]

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's Environmental Health and Safety (EHS) department.

-

Prevent the spill from entering drains or waterways.[4]

-

Storage and Disposal

Proper storage and disposal are essential to maintain the chemical's integrity and prevent environmental contamination.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]

-

Recommended long-term storage is at 2-8°C.[6]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and moisture. The chlorosulfonyl group is reactive and can hydrolyze.

-

Keep away from sources of ignition.[6]

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.[4]

-

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[6]

-

Do not dispose of down the drain or in the general waste stream.

References

- 1. aaronchem.com [aaronchem.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C9H9ClO4S) [pubchemlite.lcsb.uni.lu]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 151104-64-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. aksci.com [aksci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

- 9. store.sangon.com [store.sangon.com]

solubility of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid in common organic solvents

An In-Depth Technical Guide to the Solubility of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic Acid in Common Organic Solvents

Introduction

This compound (CAS No. 151104-64-2) is a bespoke chemical intermediate of significant interest in medicinal chemistry and drug development.[1] Its bifunctional nature, featuring a reactive chlorosulfonyl group and a carboxylic acid moiety, makes it a versatile building block for the synthesis of novel sulfonamides and other complex organic molecules.[2] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its determination, and the necessary safety precautions for its handling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial in predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₄S | [1] |

| Molecular Weight | 248.68 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Predicted XlogP | 2.2 | [3] |

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in the public domain, a qualitative and semi-quantitative solubility profile can be predicted based on its structure and the principle of "like dissolves like". The presence of a polar carboxylic acid group and a highly polar sulfonyl chloride group suggests that the molecule will exhibit a preference for polar aprotic solvents.

Important Note on Protic Solvents: The chlorosulfonyl group is highly reactive towards protic solvents such as water, alcohols (e.g., methanol, ethanol), and primary/secondary amines.[4] This interaction is not a simple dissolution but a chemical reaction (solvolysis) that leads to the formation of the corresponding sulfonic acid or sulfonamide. Therefore, protic solvents are generally unsuitable for dissolving this compound without chemical modification and should be considered reactive.

The following table summarizes the predicted solubility in a range of common anhydrous organic solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | High polarity and ability to accept hydrogen bonds. |

| Dimethyl sulfoxide (DMSO) | Soluble | High polarity and ability to dissolve a wide range of compounds. | |

| Acetonitrile (MeCN) | Soluble | Good polarity, suitable for many organic reactions.[5] | |

| Ethers | Tetrahydrofuran (THF) | Soluble to Partially Soluble | Moderate polarity, a common solvent for organic synthesis. |

| 1,4-Dioxane | Soluble to Partially Soluble | Cyclic ether with moderate polarity. | |

| Diethyl ether | Sparingly Soluble | Lower polarity compared to cyclic ethers. | |

| Ketones | Acetone | Soluble | Polar aprotic solvent, effective for many organic compounds. |

| Halogenated | Dichloromethane (DCM) | Soluble to Partially Soluble | Good solvent for moderately polar compounds. |

| Chloroform | Soluble to Partially Soluble | Similar to DCM in solvent properties. | |

| Aromatic | Toluene | Sparingly Soluble | Non-polar solvent, less likely to dissolve a polar compound. |

| Non-Polar | Hexanes | Insoluble | Very low polarity, unlikely to dissolve a polar compound. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, the following experimental protocols are recommended. It is imperative that all solvents used are anhydrous to prevent the hydrolysis of the chlorosulfonyl group.[6]

Qualitative Solubility Assessment

This method provides a rapid, preliminary assessment of solubility.[4]

3.1.1. Protocol Steps

-

Add approximately 10-20 mg of this compound to a dry glass vial.

-

Add 1 mL of the chosen anhydrous solvent to the vial.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Record the observation as "Soluble" (clear solution), "Partially Soluble" (some solid dissolves, but undissolved particles remain), or "Insoluble" (no apparent dissolution).[4]

3.1.2. Workflow for Qualitative Solubility Assessment

Caption: Workflow for the qualitative determination of solubility.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.[7][8] This gravimetric approach provides accurate and reproducible quantitative data.[9]

3.2.1. Protocol Steps

-

Preparation: Add an excess amount of this compound to a sealable vial containing a known volume (e.g., 5.0 mL) of the selected anhydrous solvent. The presence of undissolved solid is essential to ensure saturation.[4]

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure that equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe fitted with a solvent-compatible 0.45 µm filter to remove any undissolved microparticles.[7] Transfer the filtrate to a pre-weighed, dry container (e.g., a glass dish or vial).

-

Solvent Evaporation: Remove the solvent from the filtrate under a gentle stream of inert gas (e.g., nitrogen) or by using a rotary evaporator at a controlled temperature.

-

Gravimetric Analysis: Once the solvent is completely removed, place the container with the solid residue in a vacuum oven at a mild temperature until a constant weight is achieved.

-

Calculation: Weigh the container with the dried solid residue. The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Final Weight of Container - Initial Weight of Container) / Volume of Filtrate Withdrawn

3.2.2. Workflow for Quantitative Solubility Determination

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Safety Precautions

This compound is a sulfonyl chloride derivative and should be handled with appropriate care. While specific data for this compound is limited, related compounds like chlorosulfonyl isocyanate are known to be toxic, corrosive, and react violently with water.[5][10][11]

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, appropriate chemical-resistant gloves, and a lab coat.[10]

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[10]

-

Moisture Sensitivity: This compound is expected to react with moisture. Store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a dry environment.[10] All glassware and equipment must be scrupulously dry.

-

Spills: In case of a spill, absorb the material with an inert, dry substance like sand or vermiculite and place it in a suitable container for disposal. Do not use water to clean up spills.[12]

-

First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]

References

- 1. scbt.com [scbt.com]

- 2. 3-(Chlorosulfonyl)-4-methoxybenzoic acid [myskinrecipes.com]

- 3. PubChemLite - this compound (C9H9ClO4S) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]

- 6. 3-(Chlorosulfonyl)-4-ethylbenzoic acid (500596-03-2) for sale [vulcanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pharmajournal.net [pharmajournal.net]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

electrophilicity of the sulfur atom in aromatic sulfonyl chlorides

An In-Depth Technical Guide to the Electrophilicity of the Sulfur Atom in Aromatic Sulfonyl Chlorides: Principles, Modulation, and Application

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Aromatic sulfonyl chlorides are foundational reagents in modern organic synthesis, prized for their capacity to form sulfonamides and sulfonate esters—motifs of immense importance in pharmaceuticals and materials science.[1] The reactivity of these compounds is overwhelmingly governed by the electrophilic character of the hexavalent sulfur atom. A comprehensive understanding of this electrophilicity is paramount for controlling reaction outcomes, optimizing conditions, and designing novel synthetic strategies. This technical guide provides a deep dive into the electronic structure of the aromatic sulfonyl chloride group, explores the electronic and steric factors that modulate the sulfur atom's reactivity, presents detailed protocols for quantifying these effects, and illustrates the application of these principles in key synthetic transformations. By synthesizing mechanistic theory with practical, field-proven insights, this document serves as a resource for professionals seeking to master the application of this versatile class of reagents.

The Electronic Architecture and Inherent Reactivity of the Sulfonyl Chloride Group

The utility of an aromatic sulfonyl chloride (Ar-SO₂Cl) as a synthetic intermediate is a direct consequence of the electronic environment surrounding the sulfur atom. The sulfur center is tetrahedral, bonded to two highly electronegative oxygen atoms, a chlorine atom, and an aromatic ring.[2] This arrangement renders the sulfur atom significantly electron-deficient and thus highly electrophilic.

This pronounced electrophilicity can be rationalized by two primary factors:

-

Inductive Effects: The two oxygen atoms and the chlorine atom are strongly electron-withdrawing, pulling electron density away from the central sulfur atom via sigma bonds.

-

Resonance Stabilization: The sulfur-oxygen bonds have significant double-bond character. Resonance structures can be drawn where the oxygen atoms bear a negative charge and the sulfur atom a positive charge, further highlighting its electron-deficient nature.

This inherent electronic bias makes the sulfur atom a prime target for nucleophilic attack. The subsequent displacement of the chloride ion, a competent leaving group, drives the overall substitution reaction.[3][4]

Caption: Electronic nature of the aromatic sulfonyl chloride group.

Modulating the Electrophilic Character: A Chemist's Toolkit

The reactivity of the sulfonyl sulfur is not static; it can be precisely tuned by altering the substituents on the aromatic ring. This ability to modulate electrophilicity is a cornerstone of rational synthesis design.

Electronic Effects of Aromatic Substituents

The electronic nature of substituents on the aromatic ring profoundly influences the reactivity of the sulfonyl chloride group.[5]

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) withdraw electron density from the aromatic ring and, by extension, from the sulfonyl group. This intensifies the partial positive charge on the sulfur atom, increasing its electrophilicity and accelerating the rate of nucleophilic attack.[5]

-

Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃) or methoxy (-OCH₃) donate electron density to the ring. This has the opposite effect, slightly reducing the electrophilicity of the sulfur atom and slowing the reaction rate.[5]

This relationship is quantitatively described by the Hammett equation , log(k/k₀) = ρσ, which provides a linear free-energy relationship between reaction rates and substituent electronic properties.[6][7] For nucleophilic attacks on aromatic sulfonyl chlorides, the reaction constant (ρ) is positive, signifying that electron-withdrawing substituents (with positive σ values) accelerate the reaction.[8][9]

| Sulfonyl Chloride | Common Acronym | Aromatic Substituent | Electronic Effect | Relative Reactivity |

| 4-Nitrobenzenesulfonyl chloride | NsCl | -NO₂ (para) | Strongly EWG | Highest |

| 4-(Trifluoromethyl)benzenesulfonyl chloride | - | -CF₃ (para) | Strongly EWG | High |

| Benzenesulfonyl chloride | BsCl | -H | Neutral | Baseline |

| 4-Toluenesulfonyl chloride | TsCl | -CH₃ (para) | Weakly EDG | Lower |

| 4-Methoxybenzenesulfonyl chloride | - | -OCH₃ (para) | EDG | Lowest |

| Caption: Influence of aromatic substituents on reactivity. |

Steric Effects: Hindrance and Acceleration

Steric effects also play a critical role. As expected, bulky substituents on either the sulfonyl chloride or the incoming nucleophile can hinder the reaction. For example, the rates of reaction are retarded by ortho-methyl substituents in the nucleophilic aniline.

However, a counterintuitive phenomenon known as "steric acceleration" has been observed in the solvolysis of ortho-alkyl substituted benzenesulfonyl chlorides.[10][11] While both inductive and steric effects of ortho-alkyl groups would be expected to decrease reactivity, di-ortho-alkyl substituted sulfonyl chlorides often show enhanced reactivity. This is attributed to a relief of ground-state steric strain upon moving to the trigonal bipyramidal transition state.[10][11] This expert insight is crucial for predicting reactivity in highly substituted systems.

Harnessing Electrophilicity: Core Synthetic Applications

The predictable and tunable electrophilicity of aromatic sulfonyl chlorides makes them indispensable for several key transformations.

Sulfonamide Synthesis

The reaction between a sulfonyl chloride and a primary or secondary amine to form a sulfonamide is arguably its most important application, particularly in medicinal chemistry where the sulfonamide moiety is a privileged structure.[12][13] The reaction is typically carried out in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.[14]

The mechanism is a subject of study but is generally considered to proceed via a nucleophilic attack of the amine on the electrophilic sulfur, passing through a trigonal bipyramidal intermediate or transition state, leading to the expulsion of the chloride ion.[3][10]

Caption: General mechanism for sulfonamide formation.

Experimental Protocol: General Synthesis of an N-Aryl Sulfonamide

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.) and a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar). Cool the mixture to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (2.0 eq.), to the solution and stir for 5 minutes.

-

Sulfonyl Chloride Addition: Dissolve the aromatic sulfonyl chloride (1.05 eq.) in a minimal amount of the reaction solvent and add it dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with water or a dilute aqueous HCl solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the pure sulfonamide.

Sulfonate Ester Synthesis: Activation of Alcohols

Aromatic sulfonyl chlorides are widely used to "activate" alcohols.[15] The hydroxyl group (-OH) is a notoriously poor leaving group in nucleophilic substitution reactions. By reacting an alcohol with a sulfonyl chloride (e.g., tosyl chloride), it is converted into a sulfonate ester (e.g., a tosylate, -OTs). The resulting sulfonate anion is an excellent leaving group due to the charge delocalization across the three oxygen atoms, facilitating subsequent Sₙ2 or E2 reactions.[4][16] This reaction also proceeds with retention of configuration at the alcohol's stereocenter.[15]

Caption: Conversion of an alcohol to a tosylate leaving group.

Quantifying Electrophilicity: A Guide to Kinetic Analysis

To move from qualitative understanding to predictive synthesis, quantitative data is essential. Kinetic studies are the primary tool for measuring the electrophilicity of sulfonyl chlorides.

Protocol: Pseudo-First-Order Kinetic Analysis via UV-Vis Spectrophotometry

This protocol describes a common method for determining the rate of reaction between a sulfonyl chloride and a nucleophile (e.g., an aniline derivative).

-

Objective: To determine the second-order rate constant for the reaction by creating pseudo-first-order conditions.

-

Materials:

-

Aromatic sulfonyl chloride of interest.

-

Nucleophile (e.g., 4-methoxyaniline).

-

Anhydrous solvent (e.g., acetonitrile).

-

Thermostatted UV-Vis spectrophotometer with quartz cuvettes.

-

-

Procedure:

-

Stock Solutions: Prepare a stock solution of the sulfonyl chloride (~10 mM) and a series of stock solutions of the aniline nucleophile at much higher concentrations (e.g., 100 mM, 150 mM, 200 mM, 250 mM) in the chosen solvent.

-

Wavelength Determination: Determine the λ_max of the sulfonamide product and confirm that the starting materials have minimal absorbance at this wavelength.

-

Kinetic Run: Place a cuvette containing a specific concentration of the aniline solution (in large excess) into the thermostatted cell holder of the spectrophotometer and allow it to equilibrate.

-

Initiation: Initiate the reaction by rapidly injecting a small, known volume of the sulfonyl chloride stock solution into the cuvette and immediately begin recording the absorbance at the predetermined λ_max over time.

-

Data Analysis: The observed rate (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t).

-

Second-Order Rate Constant: Plot the values of k_obs against the corresponding concentrations of the aniline nucleophile. The slope of this line will be the second-order rate constant (k₂) for the reaction.

-

Table of Representative Hammett ρ Values

The reaction constant ρ is a powerful indicator of the transition state's electronic demand. A larger positive ρ value implies a greater buildup of negative charge (or loss of positive charge) at the reaction center in the transition state, making the reaction more sensitive to the electronic effects of substituents.

| Reaction | Solvent | ρ Value | Interpretation |

| Chloride exchange in ArSO₂Cl | Acetonitrile | +2.02[10] | Significant negative charge buildup on sulfur in the transition state. |

| Reaction of ArSO₂Cl with anilines | Methanol | +0.565[8] | Moderate sensitivity to substituents; transition state has less charge buildup. |

| Hydrolysis of ArSO₂Cl | Water | ~ +1.5 | Highly sensitive to electronic effects, indicating a charge-separated transition state. |

Conclusion

The is a well-defined, predictable, and tunable property. It is fundamentally derived from the inductive and resonance effects of the sulfonyl group's substituents. This reactivity can be further modulated by the electronic nature of groups on the aromatic ring, a phenomenon elegantly quantified by the Hammett relationship, and influenced by steric factors that can, in some cases, lead to counterintuitive rate accelerations. A thorough grasp of these principles, combined with robust quantitative methods for their analysis, empowers researchers to effectively harness aromatic sulfonyl chlorides for the synthesis of complex and valuable molecules, particularly in the realm of drug discovery where the sulfonamide linkage remains a cornerstone of molecular design.

References

- 1. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]

- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. nbinno.com [nbinno.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. Redox-transfer. Part VI. Determination of Hammett's ρ-constant for the oxidation of cuprous chloride by aromatic sulphonyl chlorides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. cbijournal.com [cbijournal.com]

- 13. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]

Guide to the Stability and Storage of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid is a bifunctional molecule featuring both a reactive sulfonyl chloride and a carboxylic acid group.[1][2] This structural arrangement makes it a valuable building block in medicinal chemistry and organic synthesis, enabling the introduction of a sulfonyl group for the construction of sulfonamides or sulfonate esters. However, the very reactivity that makes this compound useful also renders it susceptible to degradation if not handled and stored with meticulous care. The integrity of starting materials is paramount in drug development and scientific research, as impurities can lead to ambiguous results, failed reactions, and compromised data.

This guide provides an in-depth analysis of the chemical stability of this compound. Moving beyond a simple list of storage parameters, we will explore the underlying chemical principles governing its stability, outline field-proven protocols for its handling and storage, and provide a workflow for assessing its quality over time. Our objective is to equip researchers with the necessary knowledge to preserve the fidelity of this important reagent.

Chemical Identity and Core Physicochemical Properties

A foundational understanding of the molecule's properties is essential before delving into its stability profile.

| Property | Value |

| CAS Number | 151104-64-2[1] |

| Molecular Formula | C₉H₉ClO₄S[1][2] |

| Molecular Weight | 248.68 g/mol [1] |

| Appearance | Solid (Typically a powder) |

| Functional Groups | Carboxylic Acid, Sulfonyl Chloride |

Caption: 2D Structure of this compound.

The Critical Factor: Chemical Stability and Degradation Pathways

The stability of this compound is predominantly dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This functional group is highly susceptible to nucleophilic attack, with hydrolysis being the most common degradation pathway in a laboratory setting.

Hydrolysis: The Primary Degradation Route

Sulfonyl chlorides react readily with water to yield the corresponding sulfonic acid and hydrochloric acid (HCl).[3][4][5] This reaction is often vigorous and is the principal reason for the compound's moisture sensitivity.[6][7][8] Even ambient atmospheric moisture is sufficient to initiate this degradation process over time.

The consequence of hydrolysis is twofold:

-

Loss of Purity: The intended reagent is consumed and converted into an impurity, 3-(sulfo)-4,5-dimethylbenzoic acid.

-

Alteration of Reaction Stoichiometry: If used in a subsequent reaction, the actual concentration of the active sulfonyl chloride will be lower than calculated, leading to incomplete conversions and yield loss.

Caption: Primary degradation pathway via hydrolysis.

Thermal and Photolytic Stability

While hydrolysis is the main concern, thermal and light-induced degradation are also potential issues for highly reactive compounds.

-

Light Sensitivity: Prolonged exposure to light, particularly UV radiation, can sometimes contribute to the degradation of sulfonyl chlorides, often indicated by a gradual yellowing of the material.[7][11][12]

Incompatibilities with Other Reagents

The high reactivity of the sulfonyl chloride group means it is incompatible with a range of common laboratory chemicals. Storage or co-mingling with these substances must be strictly avoided.

-

Nucleophiles: Alcohols and amines will react to form sulfonate esters and sulfonamides, respectively.[3][13]

-

Strong Bases: Can promote hydrolysis and other side reactions.[8]

-

Strong Oxidizing Agents: May lead to unwanted and potentially hazardous reactions.[8][14]

Authoritative Protocols for Storage and Handling

Based on the chemical stability profile, a stringent set of protocols must be followed to maintain the integrity of this compound.

Recommended Storage Conditions

The primary goal of storage is the rigorous exclusion of atmospheric moisture.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated)[15] | Slows the rate of all potential degradation reactions, including hydrolysis and thermal decomposition. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces air, thereby eliminating atmospheric moisture and oxygen, which is the most effective way to prevent hydrolysis.[16] |

| Container | Tightly-sealed Amber Glass Bottle | Glass is inert. A tight seal is crucial to prevent moisture ingress.[17][18] Amber color protects against light-induced degradation.[10] |

| Desiccation | Store within a desiccator or with desiccant packs | Provides a secondary barrier against moisture, absorbing any that may penetrate the container upon opening.[19][20][21] |

Safe Handling Workflow

Due to its moisture sensitivity and corrosive nature, all handling steps must be performed in a controlled environment.

-

Environment Preparation: All manipulations (weighing, aliquoting, adding to a reaction) should ideally be performed inside a glove box with a dry, inert atmosphere.[16] If a glove box is unavailable, work swiftly in a well-ventilated fume hood on a day with low ambient humidity.

-

Acclimatization: Before opening, allow the container to warm to room temperature while still sealed. This prevents condensation of atmospheric moisture onto the cold solid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[15][22] The compound and its hydrolysis product (HCl) are corrosive and can cause skin and eye irritation or burns.[8][17]

-

Dispensing: Use clean, dry spatulas and glassware. Quickly dispense the required amount and immediately and securely reseal the main container. It is good practice to backfill the container headspace with an inert gas before sealing.

-

Cleanup: Clean any spills promptly. Wash hands and any exposed skin thoroughly after handling.[14][17]

Experimental Protocol: Quality Assessment of Stored Material

It is prudent to periodically verify the purity of the stored reagent, especially if it has been stored for an extended period or the container has been opened multiple times.

Objective: To determine the purity and detect the presence of the primary hydrolysis byproduct in a sample of this compound.

Methodology

-

Visual Inspection:

-

Examine the solid for any change in color from its original appearance (e.g., white/off-white). Note any yellowing.

-

Check for clumping or changes in texture, which can indicate moisture absorption.

-

-

¹H NMR Spectroscopy:

-

Sample Preparation: In a glove box or under a stream of inert gas, accurately weigh a small amount of the compound (5-10 mg) into a clean, dry NMR tube. Add a dry, aprotic deuterated solvent (e.g., Chloroform-d, CDCl₃) and cap immediately.

-

Analysis: Acquire a standard ¹H NMR spectrum.

-

Interpretation:

-

Pure Compound: Observe the characteristic aromatic and methyl proton signals for the parent compound.

-

Degradation: The presence of the sulfonic acid hydrolysis product will likely result in new, distinct peaks, potentially with a slight shift in the aromatic signals due to the change in the electronic nature of the sulfonyl group. The presence of water will also be visible in the spectrum.

-

-

-

High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Prepare a stock solution of a known concentration in a suitable dry solvent (e.g., acetonitrile).

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic or trifluoroacetic acid) and acetonitrile.

-

Detector: UV detector set to an appropriate wavelength based on the compound's chromophore (e.g., ~254 nm).

-

-

Analysis: Inject the sample and analyze the resulting chromatogram.

-

Interpretation: The pure compound will show a single major peak at a specific retention time. The hydrolysis product, being more polar, will typically elute earlier. The area of the impurity peak relative to the main peak can be used to quantify the extent of degradation.

-

Caption: Quality assessment workflow for stored material.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C9H9ClO4S) [pubchemlite.lcsb.uni.lu]

- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. reddit.com [reddit.com]

- 7. Stability and safe use strategy of trifluoromethanesulfonyl chloride - Wechem [m.wechemglobal.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 12. Sulfuryl chloride | SO2Cl2 | CID 24648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. aksci.com [aksci.com]

- 16. inertcorp.com [inertcorp.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. xinfuda-group.com [xinfuda-group.com]

- 20. Moisture Absorbent Packaging: The Ultimate Guide for Industrial Use - IP Products [ipproducts.com]

- 21. tigerpak.com [tigerpak.com]

- 22. 3-CHLOROSULFONYL-4-FLUORO-BENZOIC ACID - Safety Data Sheet [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling Protein Function with a Reactive Probe

In the intricate landscape of cellular biology and drug discovery, understanding the functional roles of proteins is paramount. Chemical probes serve as powerful tools to elucidate these functions by covalently modifying specific amino acid residues, enabling researchers to identify protein targets, assess enzyme activity, and screen for potential therapeutic agents. This guide details the application of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid , a member of the sulfonyl halide class of chemical probes, for covalent protein modification and target discovery.

The utility of sulfonyl halides as chemical probes stems from their "privileged" reactivity. The electrophilic sulfur atom of the sulfonyl chloride moiety is susceptible to nucleophilic attack by a range of amino acid side chains, including the canonical nucleophiles like serine, threonine, and cysteine, as well as tyrosine, lysine, and histidine. This broad reactivity spectrum, coupled with relative stability in aqueous environments, makes probes like this compound versatile instruments for activity-based protein profiling (ABPP) and chemoproteomic studies.[1][2][3] The dimethylbenzoic acid scaffold provides a framework that can be further functionalized, for instance, with a reporter tag for visualization or an affinity handle for enrichment of labeled proteins.

This document provides a comprehensive overview of the properties, synthesis, and safe handling of this compound, along with detailed protocols for its application in identifying and validating protein targets in complex biological systems.

Physicochemical Properties and Synthesis

A thorough understanding of the probe's characteristics is essential for its effective application.

| Property | Value | Source |

| CAS Number | 151104-64-2 | [4] |

| Molecular Formula | C₉H₉ClO₄S | [4] |

| Molecular Weight | 248.68 g/mol | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents (DMSO, DMF) |

Synthesis:

The synthesis of this compound typically involves the chlorosulfonation of 4,5-dimethylbenzoic acid. A general and established method for creating aryl sulfonyl chlorides is through a modified Sandmeyer reaction, which involves the reaction of a diazonium salt with sulfur dioxide in the presence of a copper salt.[5][6] Another common route is the direct chlorosulfonation of the corresponding benzoic acid derivative using chlorosulfonic acid.[]

Safety and Handling

Sulfonyl chlorides are reactive compounds that require careful handling to ensure laboratory safety.

Hazard Summary:

-

Harmful if swallowed. [8]

-

May cause respiratory irritation. [8]

-

Reacts with water and moisture , potentially releasing corrosive hydrogen chloride gas.[10][11][12]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield.[10]

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container to prevent contact with moisture.[10][11] Glass containers are recommended.[11]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Neutralization with an alkaline solution should be performed with caution in a well-ventilated area.[11]

Mechanism of Action: Covalent Modification of Nucleophilic Residues

The scientific utility of this compound as a chemical probe is rooted in the reactivity of its sulfonyl chloride group. This functional group acts as an electrophile, readily undergoing nucleophilic substitution with various amino acid residues within a protein's binding pocket. This reaction results in the formation of a stable covalent bond between the probe and its protein target, effectively "tagging" the protein for subsequent identification and characterization.

Caption: Covalent modification of a protein target by this compound.

Application: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes and other proteins directly in complex biological systems.[11][13][14] The following protocols outline a general workflow for using this compound in an ABPP experiment for protein target identification. For these experiments, it is often necessary to synthesize a derivative of the probe containing a reporter tag (e.g., a fluorophore for in-gel visualization) or a bioorthogonal handle (e.g., an alkyne or azide for "click" chemistry-based enrichment).

Protocol 1: In-Gel Fluorescence Visualization of Protein Labeling

This protocol is designed to rapidly assess the extent of protein labeling by a fluorescently tagged version of this compound.

Materials:

-

Fluorescently-tagged this compound probe

-

Cell lysate or purified protein

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Proteome Preparation: Prepare cell lysate by standard methods (e.g., sonication, freeze-thaw cycles) in a suitable buffer (e.g., PBS). Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Probe Labeling: In a microcentrifuge tube, incubate the cell lysate (e.g., 50 µg of total protein) with the fluorescently-tagged probe at a final concentration of 1-10 µM. Include a DMSO vehicle control.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes.

-

Quenching and Sample Preparation: Stop the reaction by adding 4x SDS-PAGE loading buffer. Boil the samples at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and perform electrophoresis according to standard procedures.

-

Visualization: After electrophoresis, visualize the fluorescently labeled proteins using a fluorescence gel scanner.[][9][15]